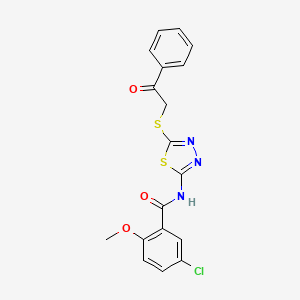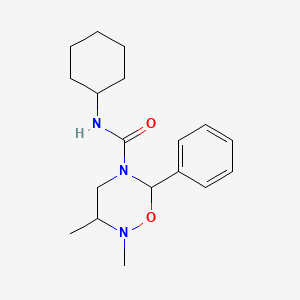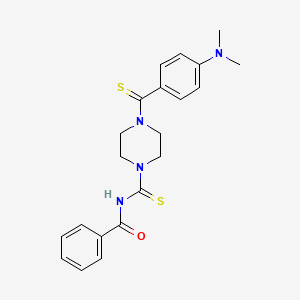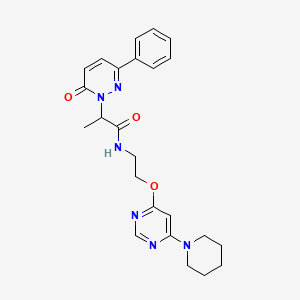![molecular formula C15H10ClNO5 B2864445 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid CAS No. 338403-64-8](/img/structure/B2864445.png)
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 319.7 and a molecular formula of C15H10ClNO5 .
Molecular Structure Analysis
The molecular structure of “3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid” can be represented by the SMILES notation:C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=C/C(=O)O)N+[O-] .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to understand protein interactions and the effects of various modifications on protein function. The molecular weight (MW) of 319.7 and the molecular formula C15H10ClNO5 make it suitable for precise biochemical assays .
Medicine
In medical research, this compound may be involved in the synthesis of novel drug candidates or as a molecular probe to dissect biological pathways. Its role in understanding disease mechanisms at the molecular level is crucial for developing targeted therapies .
Agriculture
“3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid” could have applications in developing agricultural chemicals, possibly as a precursor for herbicides or pesticides. Its chemical properties might be exploited to control plant diseases or enhance crop resistance .
Material Science
The compound’s unique structure could be significant in material science, particularly in the synthesis of new polymeric materials or coatings. Its potential to form bonds with various substrates can lead to the development of materials with specific desired properties .
Environmental Science
In environmental science, this compound might be used in the study of environmental pollutants and their breakdown products. It could serve as a standard in analytical methods to detect the presence of similar compounds in soil or water samples .
Biochemistry
In biochemistry, “3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid” is likely used in enzymatic studies or as a reagent in biochemical pathways. It may help in elucidating the role of specific enzymes in metabolic processes .
Pharmacology
Pharmacological applications may include its use in drug design and testing. The compound could be a part of assays to determine the pharmacokinetics and pharmacodynamics of new drug molecules .
Chemical Synthesis
Lastly, this compound is valuable in chemical synthesis, serving as a building block for complex molecules. Its reactive acrylic acid moiety allows it to undergo various chemical reactions, making it versatile for synthetic chemistry .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-2-1-3-12(9-11)22-14-6-4-10(5-7-15(18)19)8-13(14)17(20)21/h1-9H,(H,18,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKGGPZULUXDA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2864370.png)


![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)


![1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2864378.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2864380.png)
![Ethyl 5-(furan-2-carboxamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2864381.png)

